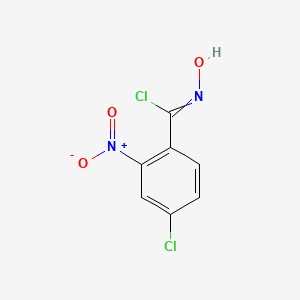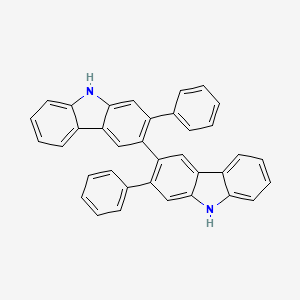
2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole is an organic compound with the molecular formula C36H24N2. It is characterized by its white or pale yellow crystalline solid appearance and is soluble in solvents such as benzene, ethanol, and chloroform . This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole can be achieved through several methods:
Chemical Reactions Analysis
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Organic Synthesis Catalyst: It serves as a catalyst in organic synthesis reactions, such as decarboxylation and aldehyde reactions.
Optoelectronic Materials: Due to its excellent photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaic devices, and organic photodetectors.
Photochemical Luminescent Agent: It is widely used in the field of fluorescence, luminescence, and blue light applications, particularly in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole involves its ability to act as an electron-rich host material. The dimerization of carbazoles and the blocking of the 3 and 3’ positions reduce host-host aggregation, leading to excimer formation . This property is particularly useful in the development of phosphorescent organic light-emitting diodes (PHOLEDs) .
Comparison with Similar Compounds
2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole can be compared with other similar compounds such as:
- 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole-6-carbonitrile
- Spiro-Pye, 2,7-Di-pyrenyl-9,9-spiro-bifluorene
- 1,3,5-Tri(1-naphthyl)benzene
- 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
These compounds share similar structural features but differ in their specific applications and properties, highlighting the unique characteristics of 2,2’-Diphenyl-9H,9’H-3,3’-bicarbazole in terms of its photophysical properties and applications in optoelectronics.
Properties
Molecular Formula |
C36H24N2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-phenyl-3-(2-phenyl-9H-carbazol-3-yl)-9H-carbazole |
InChI |
InChI=1S/C36H24N2/c1-3-11-23(12-4-1)27-21-35-31(25-15-7-9-17-33(25)37-35)19-29(27)30-20-32-26-16-8-10-18-34(26)38-36(32)22-28(30)24-13-5-2-6-14-24/h1-22,37-38H |
InChI Key |
NHXXSZFFFKIYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4NC3=C2)C5=C(C=C6C(=C5)C7=CC=CC=C7N6)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


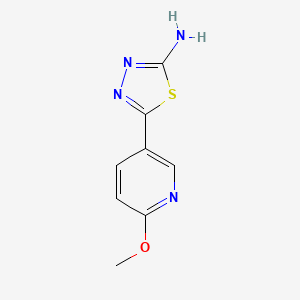
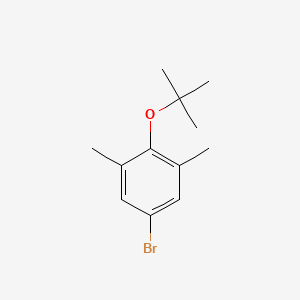
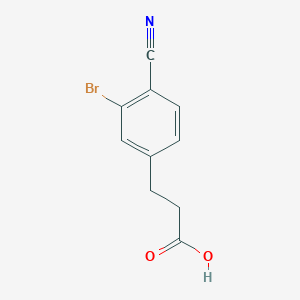
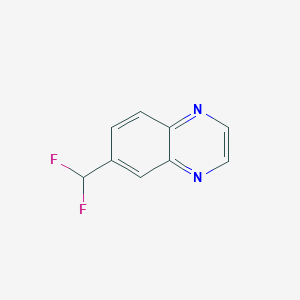

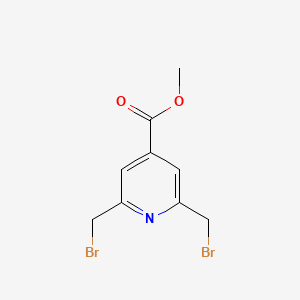
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
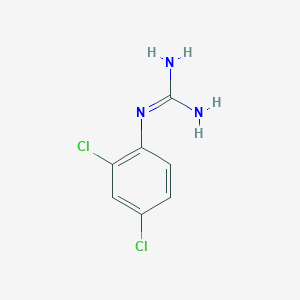
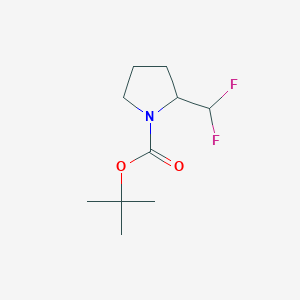
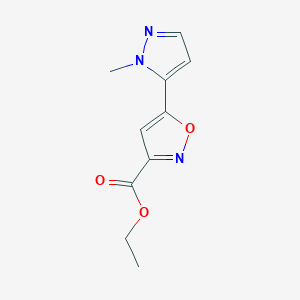
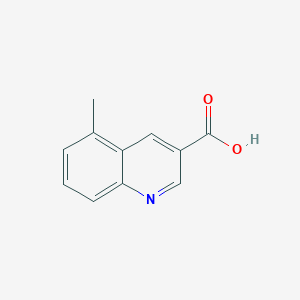
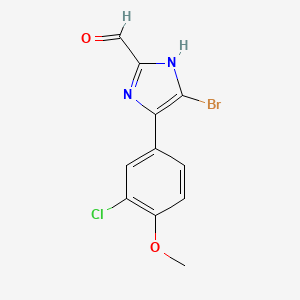
![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
